

An In-depth Technical Guide to Cyclohexylamine Hydrobromide (CAS No. 26227-54-3)

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Compound of Interest

Compound Name: Cyclohexylamine hydrobromide

Cat. No.: B1360198

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine hydrobromide, with the CAS number 26227-54-3, is the hydrobromide salt of the organic compound cyclohexylamine. It is a white to off-white crystalline solid that is soluble in water and ethanol.^[1] This compound serves as a crucial intermediate and building block in various fields, most notably in organic synthesis and the pharmaceutical industry. Its utility stems from the reactivity of the cyclohexylamine moiety, making it a versatile precursor for the synthesis of a wide range of more complex molecules.^{[2][3]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development, and relevant biological activities of its derivatives.

Chemical and Physical Properties

Cyclohexylamine hydrobromide is a stable crystalline solid under standard conditions.^{[4][5]} Key quantitative data regarding its properties are summarized in the table below.

Property	Value	Reference
CAS Number	26227-54-3	[4]
Molecular Formula	C ₆ H ₁₄ BrN	[4][6]
Molecular Weight	180.09 g/mol	[4][5]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	197-201 °C	[4]
pH Range	6.5-7.5	[4]
Solubility	Soluble in water and ethanol	[1][7]
Vapour Pressure	8.07 mmHg at 25°C	[6]

Spectroscopic Data

While specific spectra for **Cyclohexylamine hydrobromide** are not readily available in public databases, data for the parent compound, cyclohexylamine, and its hydrochloride salt provide a close approximation for its structural elucidation.

- Infrared (IR) Spectroscopy: The IR spectrum of cyclohexylamine, the parent compound, characteristically shows N-H stretching absorptions in the range of 3300-3500 cm⁻¹. As a primary amine, it exhibits a pair of bands around 3350 and 3450 cm⁻¹, corresponding to symmetric and asymmetric stretching modes.[8] The formation of the hydrobromide salt would lead to the appearance of broad absorptions corresponding to the N-H⁺ stretching of the ammonium salt. The NIST WebBook provides a reference spectrum for cyclohexylamine. [9][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: In the ¹H NMR spectrum of cyclohexylamine hydrochloride in D₂O, the proton on the carbon bearing the amino group (α-proton) appears as a multiplet around 3.16 ppm. The other cyclohexane protons appear as multiplets in the upfield region, typically between 1.18 and 1.99 ppm.[11]

- ^{13}C NMR: The ^{13}C NMR spectrum of cyclohexylamine shows the carbon attached to the nitrogen (C1) at approximately 53.1 ppm. The other carbons of the cyclohexane ring appear at around 33.1 ppm, 26.5 ppm, and 27.0 ppm.[\[12\]](#)[\[13\]](#)

Synthesis and Experimental Protocols

The synthesis of **Cyclohexylamine hydrobromide** is a straightforward acid-base neutralization reaction. The parent compound, cyclohexylamine, can be synthesized via two primary routes: the hydrogenation of aniline or the alkylation of ammonia with cyclohexanol.[\[14\]](#)[\[15\]](#)

Synthesis of Cyclohexylamine

A common laboratory-scale synthesis involves the reductive amination of cyclohexanone.

Experimental Protocol: Synthesis of Cyclohexylamine from Cyclohexanone

This protocol is adapted from a user-contributed synthesis and should be performed with appropriate safety precautions in a fume hood.[\[16\]](#)

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- 20% Ammonia solution (NH_3)
- Cyclohexanone
- 95% Ethanol
- Zinc powder
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 9 g of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ in 160 g of 20% NH_3 solution.
- Add 30 g of cyclohexanone, followed by 50 ml of 95% ethanol to aid dissolution.
- With vigorous stirring, add 20 g of zinc powder. An exothermic reaction with hydrogen evolution will occur.
- After 15 minutes, add a second 20 g portion of zinc powder. After another 30 minutes, add a final 20 g portion of zinc.
- Allow the reaction to stir for approximately 5.5 hours, maintaining a temperature of 30-40°C.
- Filter the reaction mixture and wash the solid residue with water.
- Combine the filtrate and washings and reflux to recover ammonia.
- Acidify the remaining solution with HCl and concentrate by boiling.
- Basify the solution with NaOH to salt out the cyclohexylamine.
- Distill the mixture to collect the cyclohexylamine-water azeotrope (bp 96.4°C).
- Separate the distillate, dry the organic layer over solid NaOH, and fractionally distill to obtain pure cyclohexylamine (bp 133-137°C).

Synthesis of Cyclohexylamine Hydrobromide

Experimental Protocol: Synthesis of Cyclohexylamine Hydrobromide

This is a general procedure based on the principles of acid-base chemistry.

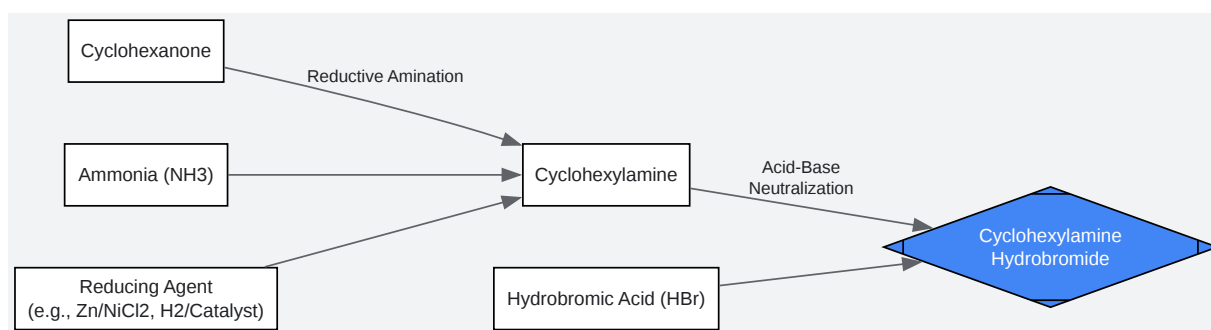
Materials:

- Cyclohexylamine
- 48% Hydrobromic acid (HBr)
- Isopropanol

- Diethyl ether

Procedure:

- Dissolve a known amount of freshly distilled cyclohexylamine in a minimal amount of isopropanol in a flask.
- Cool the flask in an ice bath.
- Slowly add an equimolar amount of 48% hydrobromic acid dropwise with constant stirring.
- After the addition is complete, continue stirring in the ice bath for 30 minutes.
- If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add diethyl ether until the product precipitates out.
- Wash the collected solid with cold diethyl ether.
- Recrystallize the crude product from a suitable solvent system, such as isopropanol/diethyl ether, to obtain pure **Cyclohexylamine hydrobromide**.
- Dry the crystals under vacuum.



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Caption: Synthesis pathway of **Cyclohexylamine Hydrobromide**.

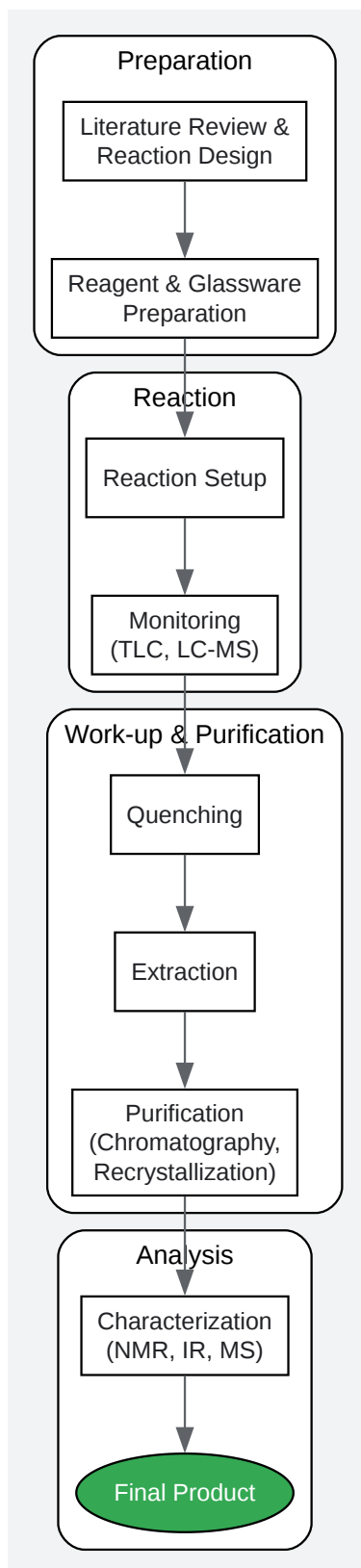
Applications in Drug Development and Organic Synthesis

Cyclohexylamine hydrobromide is primarily used as a reagent or intermediate in the synthesis of other chemical compounds.^[17] The cyclohexylamine scaffold is present in a variety of pharmaceuticals, including mucolytics, analgesics, and bronchodilators.^[18]

- **Building Block for Pharmaceuticals:** Cyclohexylamine is a precursor to several active pharmaceutical ingredients (APIs). For instance, it is a building block for bromhexine, a mucolytic agent used to break down phlegm. It is also a component of various other drugs such as the analgesic tilidine and the bronchodilator reproterol. The lipophilic nature of the cyclohexyl group can enhance the pharmacokinetic properties of a drug molecule.
- **Corrosion Inhibitor:** Cyclohexylamine and its salts are effective corrosion inhibitors, particularly in boiler water treatment systems.^[19] They work by neutralizing carbonic acid in the condensate, thereby raising the pH and forming a protective film on metal surfaces.^[20]^[21]

General Experimental Workflow in Organic Synthesis

The use of **cyclohexylamine hydrobromide** as a synthetic intermediate follows a typical workflow in organic chemistry.



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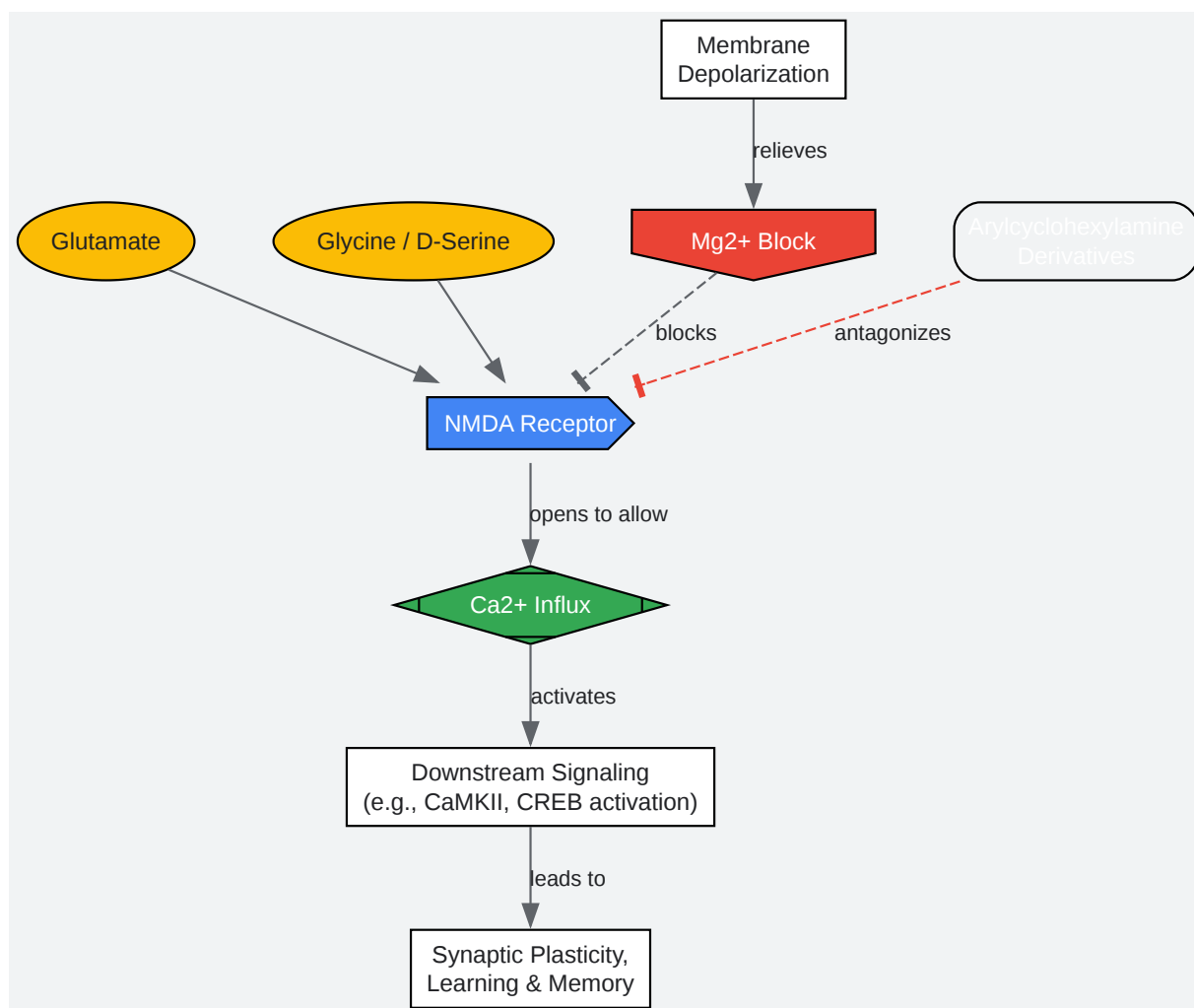
Caption: General experimental workflow in organic synthesis.

Biological Activity of Cyclohexylamine Derivatives

While **cyclohexylamine hydrobromide** itself is primarily an intermediate, derivatives of cyclohexylamine, particularly arylcyclohexylamines like phencyclidine (PCP) and ketamine, exhibit significant biological activity. These compounds are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3]

NMDA Receptor Signaling Pathway

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the removal of a voltage-dependent magnesium (Mg^{2+}) block. Upon opening, the channel allows the influx of calcium (Ca^{2+}) ions, which act as a second messenger to trigger downstream signaling cascades. Arylcyclohexylamine derivatives block the NMDA receptor channel, thereby inhibiting this Ca^{2+} influx and leading to their characteristic dissociative anesthetic and psychoactive effects.



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Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of arylcyclohexylamine derivatives.

Safety and Toxicology

Cyclohexylamine hydrobromide is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] Exposure may cause irritation to the eyes, skin, and respiratory tract.[1] The parent compound, cyclohexylamine, has a low acute toxicity with a reported oral LD₅₀ in rats of 0.71 ml/kg.[18] It is corrosive and is listed as an extremely hazardous substance.[18]

Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Cyclohexylamine hydrobromide (CAS No. 26227-54-3) is a valuable and versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. Its utility as a precursor to a range of bioactive molecules, including mucolytics and analgesics, underscores its importance in drug development. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is essential for researchers and scientists working in these fields. While handling requires appropriate safety precautions due to its moderate toxicity, its role as a fundamental building block ensures its continued relevance in chemical and pharmaceutical research.

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